2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid
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Overview
Description
2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid is a synthetic organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an azaspiro nonane core. It is primarily used in chemical research and development, particularly in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azaspiro Nonane Core: This step involves the cyclization of a suitable precursor to form the azaspiro nonane structure.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azaspiro nonane core.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for large-scale production, such as improved yields, cost-effectiveness, and safety measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid or trifluoroacetic acid.
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Hydrolysis: Yields the free amine derivative.
Substitution Reactions: Yields various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid is not well-defined due to its primary use as a synthetic intermediate. its effects are generally attributed to its ability to interact with various molecular targets through its functional groups. The Boc protecting group can be removed to reveal a free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(3-(2-tert-Butoxycarbonyl-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid: Another spirocyclic compound with a similar Boc protecting group.
2-(6-(4-tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: A related compound with a different spirocyclic core.
Uniqueness
2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonan-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-15(10-16)6-4-11(5-7-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRICGADJTZJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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